Cas no 2138245-47-1 (1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine)
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine
- EN300-766327
- 2138245-47-1
-
- Inchi: 1S/C10H11N5O2/c1-6-7(3-12-5-9(6)15(16)17)10-8(11)4-13-14(10)2/h3-5H,11H2,1-2H3
- InChI Key: BCJOGHYPLKTYCH-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=CC(=C1C)C1=C(C=NN1C)N)=O
Computed Properties
- Exact Mass: 233.09127461g/mol
- Monoisotopic Mass: 233.09127461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 103Ų
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-766327-1.0g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
| Enamine | EN300-766327-0.05g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 0.05g |
$1056.0 | 2024-05-22 | |
| Enamine | EN300-766327-0.1g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 0.1g |
$1106.0 | 2024-05-22 | |
| Enamine | EN300-766327-0.25g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 0.25g |
$1156.0 | 2024-05-22 | |
| Enamine | EN300-766327-0.5g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 0.5g |
$1207.0 | 2024-05-22 | |
| Enamine | EN300-766327-2.5g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 2.5g |
$2464.0 | 2024-05-22 | |
| Enamine | EN300-766327-5.0g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 5.0g |
$3645.0 | 2024-05-22 | |
| Enamine | EN300-766327-10.0g |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine |
2138245-47-1 | 95% | 10.0g |
$5405.0 | 2024-05-22 |
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine
Introduction to 1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine (CAS No. 2138245-47-1)
1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 2138245-47-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole and pyridine chemical classes, which are well-documented for their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring a pyrazole core substituted with a methyl group at the 1-position and an N-(4-methyl-5-nitropyridin-3-yl) moiety at the 5-position, positions it as a promising candidate for further exploration in drug discovery and development.
The< strong>pyrazole scaffold is a heterocyclic aromatic compound known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of the methyl group at the 1-position of the pyrazole ring enhances its metabolic stability and binding affinity to biological targets. On the other hand, the< strong>4-methyl-5-nitropyridin-3-yl substituent introduces additional functional groups that can modulate the electronic properties of the molecule, thereby influencing its interactions with biological receptors. This combination of structural features makes 1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine a versatile molecule with potential applications in various therapeutic areas.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The< strong>pyrazole-pyridine hybrid structures have emerged as particularly promising due to their ability to engage multiple binding sites on target proteins, leading to increased efficacy and reduced side effects. Studies have demonstrated that such hybrid molecules can exhibit potent activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The< strong>CAS no. 2138245-47-1 compound is no exception and has been the subject of several preliminary investigations aimed at uncovering its biological potential.
The< strong>N-(4-methyl-5-nitropyridin-3-yl) group in 1-methyl-5-(4-methyl-5-nitropyridin-3-yl)-1H-pyrazol-4-amine plays a crucial role in determining its pharmacological profile. The nitro group can participate in hydrogen bonding interactions with polar residues in protein binding pockets, while the methyl group provides steric hindrance that can fine-tune binding affinity. This dual functionality has been exploited in the design of various bioactive molecules, where precise structural modifications lead to significant improvements in drug-like properties. The< strong>pyrazol-pyridine hybrid scaffold offers a unique platform for such modifications, allowing chemists to tailor molecular characteristics to specific therapeutic needs.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of large libraries of compounds for potential biological activity. These tools have been instrumental in identifying promising candidates like 1-methyl-5-(4-methyl-5-nitropyridin-3-yll)-1H-pyrazol-l-am ine (CAS No. 2138245_47_11, enabling researchers to predict their interactions with biological targets with high accuracy. Preliminary virtual screening studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. Such findings warrant further experimental validation through in vitro and in vivo assays.
The< strong>molecular structure of 1_methyl_5_(4_methyl_5_nitropyridin_3_yl)_lH_pyrazol_4_am ine (CAS No._2138245_47_11 also lends itself to derivatization, allowing for the creation of a series of analogs with varying pharmacological profiles. By systematically modifying functional groups or introducing additional substituents, chemists can optimize key parameters such as solubility, bioavailability, and target specificity. This modular approach to drug design is particularly valuable in medicinal chemistry, where iterative refinement is often required to develop lead compounds into viable therapeutics.
In conclusion, l_methyll_methyll_nitropyridin_3_yll_pyrazoll_am ine (CAS No._21382451 represents an exciting opportunity for further research and development in pharmaceutical chemistry. Its unique structural features and predicted biological activities make it a compelling candidate for exploring new therapeutic strategies. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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